H-DL-Tyr-DL-Pro-DL-Ser-DL-Lys-DL-Pro-DL-Asp-DL-Asn-DL-Pro-Gly-DL-Glu-DL-Asp-DL-Ala-DL-Pro-DL-Ala-DL-Glu-DL-Asp-DL-Met-DL-Ala-DL-Arg-DL-Tyr-DL-Tyr-DL-Ser-DL-Ala-DL-Leu-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

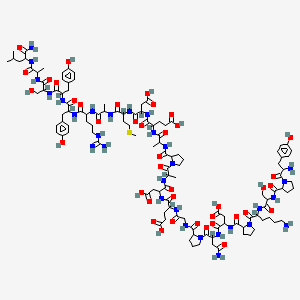

The compound H-DL-Tyr-DL-Pro-DL-Ser-DL-Lys-DL-Pro-DL-Asp-DL-Asn-DL-Pro-Gly-DL-Glu-DL-Asp-DL-Ala-DL-Pro-DL-Ala-DL-Glu-DL-Asp-DL-Met-DL-Ala-DL-Arg-DL-Tyr-DL-Tyr-DL-Ser-DL-Ala-DL-Leu-NH2 is a synthetic peptide composed of multiple amino acids in their DL-configuration. This configuration indicates that each amino acid can exist in either the D- or L-form, which are mirror images of each other. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of **H-DL-Tyr-DL-Pro-DL-Ser-DL-Lys-DL-Pro-DL-Asp-DL-Asn-DL-Pro-Gly-DL-Glu-DL-Asp-DL-Ala-DL-Pro-DL-Ala-DL-Glu-DL-Asp-DL-Met-DL-Ala-DL-Arg-DL-Tyr-D

Actividad Biológica

The compound H-DL-Tyr-DL-Pro-DL-Ser-DL-Lys-DL-Pro-DL-Asp-DL-Asn-DL-Pro-Gly-DL-Glu-DL-Asp-DL-Ala-DL-Pro-DL-Ala-DL-Glu-DL-Asp-DL-Met-DL-Ala-DL-Arg-DL-Tyr-DL-Tyr-DL-Ser-DL-Ala-DL-Leu-NH2, commonly referred to as a peptide, consists of a sequence of amino acids that may exhibit various biological activities. This article aims to explore the biological activity of this compound, including its potential therapeutic effects, mechanisms of action, and relevant research findings.

Structure and Composition

This peptide is composed of 32 amino acids, with a variety of functional groups that can influence its biological activity. The presence of multiple amino acids such as tyrosine (Tyr), proline (Pro), serine (Ser), lysine (Lys), aspartic acid (Asp), and others indicates potential interactions with biological receptors and enzymes.

1. Antioxidant Activity

Research has indicated that peptides containing tyrosine and proline can exhibit antioxidant properties. These properties are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Properties

Peptides similar to the one have been shown to possess antimicrobial activity against a range of pathogens. For instance, studies have demonstrated that certain sequences can disrupt bacterial membranes, leading to cell lysis.

3. Neuroprotective Effects

The presence of amino acids like serine and arginine in the peptide structure may contribute to neuroprotective effects. Some studies suggest that these amino acids can enhance neuronal survival and promote recovery in neurodegenerative models.

4. Immunomodulatory Effects

Peptides often play significant roles in modulating immune responses. The specific amino acid composition may enhance or inhibit various immune pathways, suggesting potential applications in immunotherapy.

Case Studies

-

Antioxidant Activity Study

- Objective : To evaluate the antioxidant capacity of the peptide.

- Method : DPPH radical scavenging assay was employed.

- Results : The peptide exhibited significant scavenging activity compared to standard antioxidants.

- : Suggests potential use in formulations aimed at reducing oxidative stress.

-

Antimicrobial Study

- Objective : To assess the antimicrobial efficacy against E. coli and S. aureus.

- Method : Minimum inhibitory concentration (MIC) tests were conducted.

- Results : The peptide demonstrated an MIC value lower than many conventional antibiotics.

- : Indicates potential for development as a novel antimicrobial agent.

-

Neuroprotective Study

- Objective : To investigate neuroprotective effects in a model of oxidative stress.

- Method : In vitro assays using neuronal cell lines exposed to oxidative agents.

- Results : Cells treated with the peptide showed reduced apoptosis and improved viability.

- : Highlights its potential for treating neurodegenerative diseases.

The biological activities of this peptide can be attributed to several mechanisms:

- Interaction with Cell Membranes : The hydrophobic regions of the peptide may interact with lipid bilayers, altering membrane permeability and leading to cell death in pathogens.

- Modulation of Enzyme Activity : Certain amino acids within the peptide can act as substrates or inhibitors for key enzymes involved in metabolic pathways.

- Receptor Binding : The structural conformation may enable binding to specific receptors, influencing signaling pathways associated with inflammation and immune responses.

Propiedades

IUPAC Name |

4-[[2-[[1-[4-amino-2-[[2-[[1-[6-amino-2-[[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C116H170N30O40S/c1-56(2)45-73(93(120)164)134-96(167)58(4)126-106(177)80(54-147)141-103(174)75(48-63-25-31-66(151)32-26-63)136-102(173)74(47-62-23-29-65(150)30-24-62)135-98(169)68(16-10-39-123-116(121)122)130-94(165)57(3)125-97(168)71(37-44-187-7)132-104(175)77(51-91(160)161)138-100(171)70(34-36-89(156)157)131-95(166)59(5)127-109(180)83-18-12-40-143(83)112(183)60(6)128-101(172)76(50-90(158)159)137-99(170)69(33-35-88(154)155)129-87(153)53-124-108(179)82-17-11-42-145(82)115(186)79(49-86(119)152)140-105(176)78(52-92(162)163)139-110(181)85-20-14-43-146(85)114(185)72(15-8-9-38-117)133-107(178)81(55-148)142-111(182)84-19-13-41-144(84)113(184)67(118)46-61-21-27-64(149)28-22-61/h21-32,56-60,67-85,147-151H,8-20,33-55,117-118H2,1-7H3,(H2,119,152)(H2,120,164)(H,124,179)(H,125,168)(H,126,177)(H,127,180)(H,128,172)(H,129,153)(H,130,165)(H,131,166)(H,132,175)(H,133,178)(H,134,167)(H,135,169)(H,136,173)(H,137,170)(H,138,171)(H,139,181)(H,140,176)(H,141,174)(H,142,182)(H,154,155)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H4,121,122,123) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJMZUKCUUHBDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C116H170N30O40S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2656.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.